

Spectroscopic Analysis of 3-Fluoro-2-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

Cat. No.: B075413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **3-Fluoro-2-hydroxypyridine** alongside related compounds, 2-hydroxypyridine and 3-fluoropyridine. Due to the limited availability of public experimental spectroscopic data for **3-Fluoro-2-hydroxypyridine**, this guide presents its known properties and offers a detailed spectroscopic comparison with closely related structural analogs. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of fluorinated pyridine derivatives.

Introduction to 3-Fluoro-2-hydroxypyridine

3-Fluoro-2-hydroxypyridine (CAS: 1547-29-1) is a fluorinated derivative of the 2-hydroxypyridine scaffold.^{[1][2][3][4][5][6][7][8][9]} The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule, such as its metabolic stability, binding affinity, and pKa. Like its parent compound, 2-hydroxypyridine, **3-fluoro-2-hydroxypyridine** can exist in tautomeric forms, as **3-fluoro-2-hydroxypyridine** and 3-fluoro-2(1H)-pyridone. The equilibrium between these tautomers is influenced by the solvent and solid-state packing forces.

Chemical Structure and Properties of 3-Fluoro-2-hydroxypyridine

Property	Value
Molecular Formula	C5H4FNO[1][3][9]
Molecular Weight	113.09 g/mol [1]
CAS Number	1547-29-1[1][2]
IUPAC Name	3-fluoro-1H-pyridin-2-one[1]
Synonyms	3-Fluoro-2-pyridinol, 3-Fluoropyridin-2-ol[7][9]
Melting Point	157-161 °C
Boiling Point	273.1 °C (Predicted)
Appearance	Colorless to light yellow crystal or liquid[3]

Comparative Spectroscopic Data

While experimental spectra for **3-Fluoro-2-hydroxypyridine** are not readily available in public databases, a comparative analysis with 2-hydroxypyridine and 3-fluoropyridine can provide valuable insights into its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	CDCl_3	7.48 (m), 7.40 (m), 6.59 (d, $J=6.4$ Hz), 6.29 (d, $J=8.8$ Hz)
3-Fluoropyridine	CDCl_3	8.43 (d, $J=2.8$ Hz), 8.32 (d, $J=4.8$ Hz), 7.35-7.25 (m), 7.15 (ddd, $J=8.4, 2.8, 1.2$ Hz)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	DMSO-d ₆	162.9, 141.3, 138.8, 118.9, 105.5
3-Fluoropyridine	CDCl ₃	157.1 (d, $J=253.5$ Hz), 147.2 (d, $J=5.5$ Hz), 136.9 (d, $J=20.9$ Hz), 123.8 (d, $J=4.1$ Hz), 123.6 (d, $J=19.5$ Hz)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands

Compound	Sample Phase	Key Absorption Bands (cm^{-1}) and Assignments
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	Solid	3400-2400 (O-H and N-H stretching, broad), 1660 (C=O stretching, pyridone form), 1600, 1480 (C=C and C=N stretching)
3-Fluoropyridine	Liquid Film	3050 (Ar C-H stretching), 1580, 1470, 1420 (C=C and C=N stretching), 1250 (C-F stretching) ^[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima

Compound	Solvent	λ_{max} (nm)
3-Fluoro-2-hydroxypyridine	-	No experimental data available in public databases.
2-Hydroxypyridine	Ethanol	~225, ~295
3-Fluoropyridine	-	Data not readily available in a comparable format.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols are broadly applicable to the analysis of pyridine derivatives.

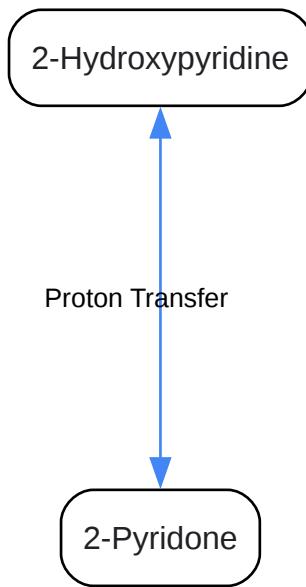
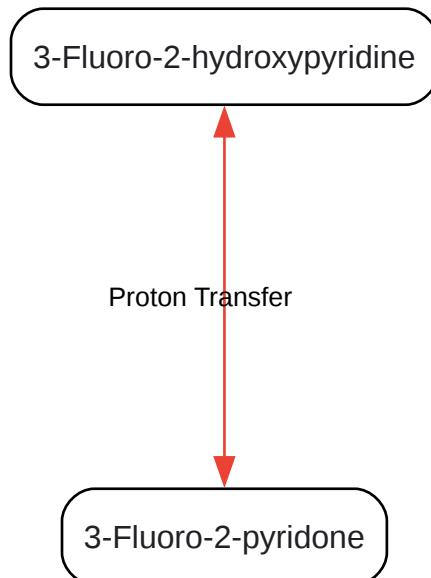
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.



- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: The absorbance spectrum is plotted as absorbance versus wavelength (nm). The λ_{max} values are identified from the peaks in the spectrum.

Tautomerism of Hydroxypyridines

The tautomeric equilibrium between the hydroxy and pyridone forms is a fundamental characteristic of 2-hydroxypyridine and its derivatives. The introduction of a fluorine atom at the 3-position is expected to influence this equilibrium due to its electron-withdrawing nature.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of 2-hydroxypyridine and **3-fluoro-2-hydroxypyridine**.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like **3-Fluoro-2-hydroxypyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-FLUORO-2-HYDROXYPYRIDINE | 1547-29-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Fluoro-2-hydroxypyridine | 1547-29-1 [sigmaaldrich.com]
- 5. 3-Fluoro-2-hydroxypyridine, 97% | Fisher Scientific [fishersci.ca]
- 6. H31705.MD [thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. H31705.06 [thermofisher.com]
- 9. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Fluoro-2-hydroxypyridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075413#spectroscopic-analysis-of-3-fluoro-2-hydroxypyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com